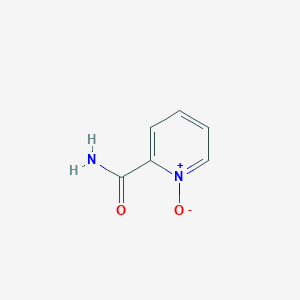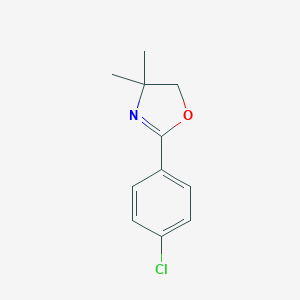
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent anti-inflammatory and antioxidant agent that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits NF-κB, a transcription factor that promotes inflammation and cancer. Additionally, it induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed.
Biochemische Und Physiologische Effekte
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, it has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and efficacy. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and formulation of 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for therapeutic use.
Synthesemethoden
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is synthesized from the natural triterpenoid compound, ursolic acid. The synthesis involves several steps, including oxidation, cyclization, and chlorination. The final product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
CAS-Nummer |
33554-30-2 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
XCQDCQKNZXMXGM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



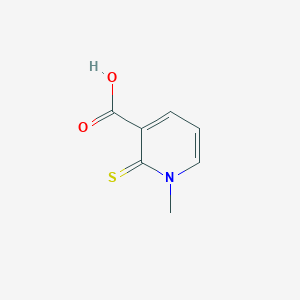

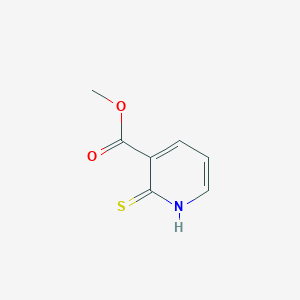
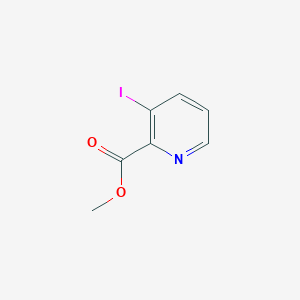
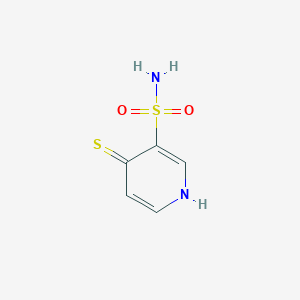
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)




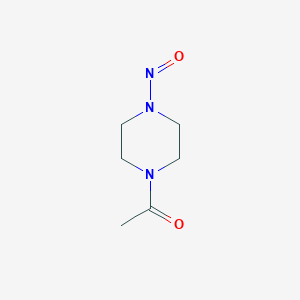
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
